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Compound of Interest

Compound Name: PM226

Cat. No.: B15620225

For distribution among researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of PM226, a potent and selective
cannabinoid receptor 2 (CB2R) agonist. It details its chemical properties, biological activity, and
the experimental protocols utilized in its characterization, offering a valuable resource for those
investigating its therapeutic potential.

Core Compound Identification

The full chemical name for PM226 is 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-
methoxychromeno[3,4-d]isoxazole.[1][2]

Quantitative Biological Data

PM226 demonstrates high selectivity and potency for the human cannabinoid receptor 2
(CB2R) over the cannabinoid receptor 1 (CB1R). The following tables summarize the key
guantitative data gathered from radioligand binding and functional assays.

Table 1: Receptor Binding Affinity of PM226[2][3][4]
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Receptor Ki (nM)
Human CB2 128+2.4
Human CB1 > 40,000

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to
half the available receptors at equilibrium.

Table 2: Functional Activity of PM226[2][4]

Receptor Assay EC50 (nM)

Human CB2 GTPyS Binding 38.67 £6.70

EC50 represents the concentration of the agonist that provokes a response halfway between
the baseline and maximum response.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist like PM226 initiates a cascade of intracellular
signaling events. As a Gi/o-coupled G-protein coupled receptor (GPCR), its activation primarily
leads to the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein
kinase (MAPK) pathways.
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CB2 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize
PM226.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of PM226 for the human CB1 and
CB2 receptors.
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Membrane Preparation

Culture HEK-293 cells expressing
human CB1 or CB2 receptors

;

Homogenize cells in TME buffer

;

Centrifuge and resuspend pellet

Binding Assay

L]

Incubate membranes with [3H]CP-55,940
(radioligand) and varying concentrations of PM226

Encubate at 30°C for 60 minutes]

Terminate reaction by rapid filtration
through glass fiber filters

:

Wash filters to remove unbound ligand

Data Analysis
y
Quantify bound radioactivity
using liquid scintillation counting

;

Perform non-linear regression analysis
to determine IC50 values

:

[Calculate Ki using the Cheng-Prusoff equatioD
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Radioligand Binding Assay Workflow
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Methodology:

e Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing
either human CB1 or CB2 receptors. Cells are homogenized in TME buffer (50 mM Tris-HCI,
1 mM EDTA, 3 mM MgCI2, pH 7.4). The homogenate is centrifuged, and the resulting pellet
is resuspended in TME buffer.

e Binding Reaction: The prepared membranes are incubated with a fixed concentration of the
radioligand [3H]CP-55,940 and varying concentrations of the test compound (PM226). Non-
specific binding is determined in the presence of a high concentration of an unlabeled
cannabinoid agonist.

 Incubation and Filtration: The incubation is carried out at 30°C for 60 minutes. The reaction is
terminated by rapid filtration through glass fiber filters, which traps the membranes with
bound radioligand.

o Quantification and Analysis: The amount of radioactivity trapped on the filters is quantified
using liquid scintillation counting. The data is analyzed using non-linear regression to
determine the IC50 value (the concentration of PM226 that displaces 50% of the
radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

[35S]GTPYS Binding Functional Assay

This assay measures the functional activity (EC50) of PM226 as an agonist at the CB2 receptor
by quantifying G-protein activation.

Methodology:

e Reaction Mixture: Membranes from cells expressing the CB2 receptor are incubated in an
assay buffer containing [35S]GTPyS, GDP, and varying concentrations of PM226.

 Incubation: The reaction is allowed to proceed at 30°C for 60 minutes. During this time,
agonist binding to the receptor promotes the exchange of GDP for [35S]GTPyS on the Ga
subunit of the G-protein.

 Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of
bound [35S]GTPyS is quantified by liquid scintillation counting.
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» Data Analysis: The data is analyzed using non-linear regression to determine the EC50 and
the maximum effect (Emax).

In Vitro Neuroprotection Assay[1][2]

This assay evaluates the ability of PM226 to protect neuronal cells from inflammation-induced
cell death.

Methodology:

Microglial Stimulation: BV2 microglial cells are stimulated with lipopolysaccharide (LPS) in
the presence or absence of varying concentrations of PM226.

» Conditioned Media Collection: After a 24-hour incubation, the culture media (conditioned
media), containing factors released by the microglia, is collected.

¢ Neuronal Cell Treatment: The conditioned media is then transferred to cultures of M213-20
neuronal cells.

 Viability Assessment: After a further 24 hours, the viability of the neuronal cells is assessed
using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell
viability.

In Vivo Model of Neuroinflammation[1][2]

A rat model of malonate-induced striatal lesion is used to assess the in vivo neuroprotective
effects of PM226.

Methodology:

o Animal Model: Male Wistar rats receive a unilateral intrastriatal injection of malonate, which
induces localized mitochondrial damage and inflammation.

o Drug Administration: PM226 is administered intraperitoneally at various doses (e.g., 0.1, 1,
and 10 mg/kg) at specific time points relative to the malonate injection.

e Lesion Volume Assessment: The volume of the striatal lesion is quantified using magnetic
resonance imaging (MRI).
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» Histopathological Analysis: Following the imaging, the brains are collected for
histopathological analysis. This includes Nissl staining to assess neuronal survival, Iba-1
immunostaining to evaluate microglial activation, and TUNEL assay to detect apoptotic cells.

Conclusion

PM226 is a highly selective and potent CB2 receptor agonist with demonstrated
neuroprotective and anti-inflammatory properties in both in vitro and in vivo models. The data
and protocols presented in this guide provide a comprehensive foundation for further research
into the therapeutic potential of this compound in neurodegenerative and inflammatory
disorders.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

o 2. researchgate.net [researchgate.net]

» 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nim.nih.gov]
e 4. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [The Chromenoisoxazole PM226: A Comprehensive
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620225#what-is-the-full-chemical-name-for-
pm226]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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